molecular formula C47H57N3O10S2 B12375411 5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Cat. No.: B12375411
M. Wt: 888.1 g/mol
InChI Key: GPEMXWSXMAGAOE-SRYZESSDSA-N
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Description

The compound 5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers, a sulfooxy group, and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable precursor to form the tetradecahydro-1H-cyclopenta[a]phenanthrene core. This reaction typically requires a strong acid catalyst and elevated temperatures.

    Introduction of the Sulfooxy Group: The sulfooxy group is introduced via a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Pentanoyl Group: This step involves the acylation of the core structure with a pentanoyl chloride derivative, in the presence of a base such as pyridine.

    Formation of the Xanthene Moiety: The xanthene moiety is synthesized separately and then coupled to the main structure via a condensation reaction.

    Final Assembly: The final steps involve the coupling of the various fragments under mild conditions, using reagents such as carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.

    Reduction: The carbonyl groups in the xanthene moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its complex structure and functional groups suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in fields such as electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfooxy group and xanthene moiety are key functional groups that facilitate these interactions. The compound can modulate the activity of its targets by binding to their active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C47H57N3O10S2

Molecular Weight

888.1 g/mol

IUPAC Name

5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C47H57N3O10S2/c1-26(37-13-14-38-33-9-5-27-22-31(60-62(56,57)58)16-18-46(27,2)39(33)17-19-47(37,38)3)4-15-42(53)48-20-21-49-45(61)50-28-6-10-32(36(23-28)44(54)55)43-34-11-7-29(51)24-40(34)59-41-25-30(52)8-12-35(41)43/h6-8,10-12,23-27,31,33,37-39,51H,4-5,9,13-22H2,1-3H3,(H,48,53)(H,54,55)(H2,49,50,61)(H,56,57,58)/t26-,27-,31-,33+,37-,38+,39+,46+,47-/m1/s1

InChI Key

GPEMXWSXMAGAOE-SRYZESSDSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CC[C@H]8[C@@]7(CC[C@H](C8)OS(=O)(=O)O)C)C

Canonical SMILES

CC(CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C5CCC6C5(CCC7C6CCC8C7(CCC(C8)OS(=O)(=O)O)C)C

Origin of Product

United States

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